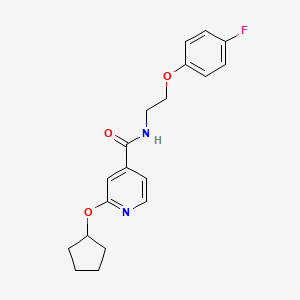
2-(cyclopentyloxy)-N-(2-(4-fluorophenoxy)ethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentyloxy)-N-(2-(4-fluorophenoxy)ethyl)isonicotinamide is a useful research compound. Its molecular formula is C19H21FN2O3 and its molecular weight is 344.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(cyclopentyloxy)-N-(2-(4-fluorophenoxy)ethyl)isonicotinamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H21F1N2O2, with a molecular weight of approximately 320.37 g/mol. Its structure features a cyclopentyloxy group, an isonicotinamide moiety, and a 4-fluorophenoxyethyl side chain.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C18H21F1N2O2 |
| Molecular Weight | 320.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034298-99-0 |
Antimicrobial Properties
Recent studies have indicated that isonicotinamide derivatives exhibit significant antimicrobial activity. The specific compound in focus has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth. For instance, it has been noted that derivatives containing the isonicotinamide structure are more potent than their nicotinamide counterparts in inhibiting xanthine oxidase, a key enzyme in purine metabolism which can contribute to hyperuricemia when overactive .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research suggests that certain isonicotinamide derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, studies have shown that these compounds can influence the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced viability of cancer cells .
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes: The compound may inhibit specific enzymes related to metabolic pathways, such as xanthine oxidase.
- Signal Transduction Modulation: It can affect pathways involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.
- Receptor Binding: The compound may interact with various receptors, modulating their activity and influencing downstream signaling cascades.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Cyclopentyloxy Group: This moiety enhances lipophilicity, improving membrane permeability and bioavailability.
- 4-Fluorophenoxyethyl Side Chain: The presence of the fluorine atom appears to increase binding affinity to target enzymes or receptors.
- Isonicotinamide Core: This core structure is essential for maintaining biological activity, particularly in enzyme inhibition.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various isonicotinamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effects of this compound on human cancer cell lines (e.g., breast cancer and leukemia). The study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as an anticancer therapeutic.
Properties
IUPAC Name |
2-cyclopentyloxy-N-[2-(4-fluorophenoxy)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-15-5-7-16(8-6-15)24-12-11-22-19(23)14-9-10-21-18(13-14)25-17-3-1-2-4-17/h5-10,13,17H,1-4,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLLQAZJGUEDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














